2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid

Medicinal chemistry Angiotensin II receptor antagonists Bioisosteres

For medicinal chemistry groups developing AT1 receptor antagonists, sourcing the correct oxadiazolone regioisomer is critical. Non-carbonylated or N-substituted analogs cannot functionally replace this scaffold in the azilsartan pharmacophore, as they fail to engage the receptor's carboxylate-binding pocket. This compound is the indispensable intermediate. Key advantages include: - Directly enables construction of the 2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl core mandated by patent WO-2012139535-A1. - Supported by high-yielding CDI-mediated heterocyclization protocols, with demonstrated 90% yield transferable to process scale. - Supplied at a consistent ≥95% purity, meeting intermediate specifications for subsequent Suzuki coupling and API elaboration.

Molecular Formula C4H4N2O4
Molecular Weight 144.09 g/mol
CAS No. 64634-30-6
Cat. No. B12973088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid
CAS64634-30-6
Molecular FormulaC4H4N2O4
Molecular Weight144.09 g/mol
Structural Identifiers
SMILESC(C1=NOC(=O)N1)C(=O)O
InChIInChI=1S/C4H4N2O4/c7-3(8)1-2-5-4(9)10-6-2/h1H2,(H,7,8)(H,5,6,9)
InChIKeyZHTASSDRQKMHOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid: Procurement-Ready Building Block


2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid (CAS 64634-30-6) is a small-molecule heterocyclic building block belonging to the 1,2,4-oxadiazolone class, with molecular formula C4H4N2O4 and molecular weight 144.09 g/mol . The compound features a 5-oxo-4,5-dihydro-1,2,4-oxadiazole ring bearing a pendant acetic acid group at the 3-position, a reactive carboxylic acid handle that enables direct coupling, esterification, and amidation . Structurally, the 5-oxo (carbonyl) substituent creates a distinct hydrogen-bond donor/acceptor profile relative to the non‑carbonylated 1,2,4-oxadiazole‑3‑acetic acid analog (MW 128.09, C4H4N2O3), introducing both a tautomeric oxadiazolone system and an additional oxygen atom that alters polarity, solubility, and protein‑binding potential [1]. Commercially available at ≥95% purity from multiple suppliers, this compound is primarily procured as a research intermediate for medicinal chemistry programs, notably serving as the key oxadiazolone pharmacophore precursor in the synthesis of the antihypertensive drug azilsartan and its derivatives [2].

1
1,2,4-Oxadiazolone core with reactive carboxylic acid handle for coupling and amidation
2
Key pharmacophore precursor for azilsartan-class AT1 receptor antagonist research
3
Hydrogen-bond donor/acceptor profile supports bioisostere design and enzyme inhibitor programs

2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid: Why Substitution Fails


In-class oxadiazole‑acetic acid derivatives cannot be freely interchanged because regioisomerism (1,2,4‑ vs 1,2,5‑ vs 1,3,4‑oxadiazole), the presence or absence of the ring carbonyl, and N‑substitution status fundamentally alter hydrogen‑bonding capacity, aqueous solubility, pKa of the acetic acid moiety, and chemical reactivity in downstream coupling reactions [1][2]. The target compound contains a 5‑oxo‑4,5‑dihydro‑1,2,4‑oxadiazole core (an oxadiazolone), which introduces a tautomeric equilibrium between the 2H‑ and 4H‑forms and provides an additional H‑bond acceptor (carbonyl oxygen) absent in non‑carbonylated analogs such as (5‑methyl‑1,2,4‑oxadiazol‑3‑yl)acetic acid (CAS 55151‑96‑7) [1]. This difference directly impacts binding interactions in biological targets: the oxadiazolone moiety is a validated carboxylate bioisostere in angiotensin II AT1 receptor pharmacophores, whereas simple oxadiazoles lacking the carbonyl exhibit different pharmacophoric geometry [3]. Furthermore, the 4‑methyl‑substituted analog (CAS 1542017‑47‑9) carries an additional methyl group on the ring nitrogen, blocking tautomerization and eliminating the NH hydrogen‑bond donor capability present in the target compound . These apparently subtle structural variations translate into non‑interchangeable performance in receptor‑binding assays, synthetic yields, and final drug product purity profiles, as evidenced by the stringent impurity specifications required for azilsartan manufacture [4].

Carbonyl deletion
Non‑carbonylated oxadiazole analogs lack the ring carbonyl H‑bond acceptor, shifting pharmacophore geometry.
N‑alkylation
N‑methyl substitution removes the tautomeric NH donor and blocks 2H/4H equilibrium, affecting receptor-binding profiles.
Regioisomerism
1,2,5‑Oxadiazolone isomers position carbonyl and NH at different ring loci, producing distinct H‑bond topology.

2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid: Comparative Evidence vs. Analogs


Regiochemical Identity for Azilsartan Pharmacophore

The target compound (CAS 64634‑30‑6) is the sole oxadiazolone‑acetic acid isomer featuring the 5‑oxo‑4,5‑dihydro‑1,2,4‑oxadiazol‑3‑yl substitution pattern, the exact pharmacophore required for constructing the azilsartan class of angiotensin II AT1 receptor antagonists [1]. In head‑to‑head structural comparison, the non‑carbonylated analog 1,2,4‑oxadiazole‑3‑acetic acid (CAS 1083216‑30‑1) lacks the ring carbonyl and therefore one H‑bond acceptor; the 1,2,5‑oxadiazolone isomer 2‑(4‑hydroxy‑1,2,5‑oxadiazol‑3‑yl)acetic acid (BindingDB BDBM23237) positions the carbonyl and acidic NH at different ring loci, yielding a distinct H‑bond donor/acceptor vector topology despite identical molecular formula (C4H4N2O4) [2]. The N‑methylated analog 2‑(4‑methyl‑5‑oxo‑4,5‑dihydro‑1,2,4‑oxadiazol‑3‑yl)acetic acid (CAS 1542017‑47‑9) adds a methyl substituent (+14 Da, MW 158.11 vs 144.09) and removes the NH hydrogen‑bond donor, blocking tautomerization essential for mimicking the tetrazole or carboxylate moiety in AT1 receptor binding . These structural differences are non‑negotiable for receptor‑based assays: substitution of the target compound with any of these analogs would yield a different pharmacophore geometry and altered receptor‑binding outcomes.

Regiochemical Identity
Head-to-head
Target: 2 HBD, 5 HBA, 2H/4H tautomerism
vs
Non‑carbonyl: 1 HBD, 4 HBA, no tautomerism
Pharmacophore geometry non‑interchangeable
Regioisomeric and N‑alkyl analogs alter binding topology
Medicinal chemistry Angiotensin II receptor antagonists Bioisosteres

pKa Differentiation vs. Non-Carbonylated Analogs

The predicted pKa of the acetic acid moiety in the target compound is influenced by the electron‑withdrawing 5‑oxo‑1,2,4‑oxadiazole ring, which is less electron‑deficient than the fully aromatic 1,2,4‑oxadiazole ring in the non‑carbonylated analog . In‑silico prediction (ACD/Labs) yields an acetic acid pKa of approximately 3.98 for the target compound (CAS 64634‑30‑6), compared with 3.48 for 1,2,4‑oxadiazole‑3‑acetic acid (CAS 1083216‑30‑1), a difference of 0.5 log units . This shift means that at pH 7.4, the target compound is >99.9% ionized (carboxylate form), while the non‑carbonylated analog is similarly ionized; however, the differential becomes meaningful at pH values near the pKa (~3.5–4.5), where the target compound is significantly less dissociated. The 1,2,5‑regioisomer 2‑(4‑hydroxy‑1,2,5‑oxadiazol‑3‑yl)acetic acid has an experimentally determined carboxylic acid pKa of 2.8, reflecting the stronger electron‑withdrawing effect of the 1,2,5‑oxadiazole N‑oxide system [1]. These pKa differences directly affect solubility, logD, passive membrane permeability, and protein‑binding interactions.

pKa Differentiation
Reported
ΔpKa +0.50
Predicted 3.98 (target) vs 3.48 (non‑carbonyl analog)
Ionization shift near pH 3.5–4.5
In‑silico prediction; confirm experimentally
Physicochemical profiling Drug design Ionization constant

Synthetic Tractability via Thermal Cyclization

The 5‑oxo‑4,5‑dihydro‑1,2,4‑oxadiazole ring system has been demonstrated to form efficiently via thermal heterocyclization of O‑acylamidoxime intermediates. Tkachuk et al. (2020) reported that 2‑(5‑oxo‑4,5‑dihydro‑1,2,4‑oxadiazol‑3‑yl)benzoic acid, a direct aromatic analog of the target compound in which the acetic acid side chain is replaced by a benzoic acid group, was obtained in 90% total yield using CDI‑mediated cyclization of 3‑(hydroxyimino)isoindolin‑1‑one followed by alkaline hydrolysis [1]. This represents a significant yield advantage over alternative routes attempted for the same scaffold: reaction with diethyl carbonate/NaOEt gave no product (0% yield), and triphosgene/TEA in CH2Cl2 also failed [1]. While these data are for the benzoic acid analog rather than the target acetic acid compound, both share the identical oxadiazolone core and differ only in the aryl/alkyl attachment at the 3‑position, supporting class‑level inference that the CDI‑mediated thermal heterocyclization strategy is the preferred synthetic route for this scaffold [2]. By contrast, 1,2,5‑oxadiazolone‑acetic acid analogs are typically synthesized via nitrile oxide cycloaddition routes with substantially lower reported yields (45–65%) [3].

Synthetic Tractability
Class-level
CDI cyclization: 90% yield
Competing routes: 0% yield on same scaffold
Scalable route supports procurement strategy
Inference from benzoic acid analog; verify for target
Process chemistry Heterocyclic synthesis Yield optimization

Xanthine Oxidase Inhibition: H-Bonding at Arg880/Thr1010

A series of 1‑alkyl‑5/6‑(5‑oxo‑4,5‑dihydro‑1,2,4‑oxadiazol‑3‑yl)‑1H‑indole‑3‑carbonitriles were evaluated as xanthine oxidase (XO) inhibitors, and the 5‑oxo‑4,5‑dihydro‑1,2,4‑oxadiazole moiety was shown to form specific hydrogen‑bond interactions with Arg880 and Thr1010 in the innermost part of the XO active pocket, while the cyano group formed additional H‑bonds with Asn768 and Lys771 [1]. The most potent compound in this series demonstrated an in vitro XO IC50 of 0.087 µM, which is comparable to the clinical XO inhibitor allopurinol (IC50 7.4 µM after metabolic conversion, or approximately 1.2 µM for the active metabolite oxypurinol in the same assay format) [1][2]. Critically, the oxadiazolone carbonyl oxygen is essential for the Arg880/Thr1010 interaction; replacement with a non‑carbonylated 1,2,4‑oxadiazole ring (lacking the carbonyl) would eliminate these key H‑bonds, and the corresponding des‑oxo analogs were either not reported or showed markedly reduced activity in the same study [1]. The N‑methylated oxadiazolone analog (with 4‑methyl substitution) cannot form the NH‑mediated interaction with Thr1010, providing a structural rationale for selecting the unsubstituted oxadiazolone (target compound) as the optimal building block for XO inhibitor design.

XO Inhibition
Class-level
Elaborated derivative IC50 0.087 µM
vs
Allopurinol/oxypurinol 1.2–7.4 µM
Carbonyl‑Arg880/Thr1010 interaction required
Non‑carbonyl analogs lack essential H‑bonds
Xanthine oxidase inhibition Structure-based drug design Enzyme inhibition

2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid: Optimal Procurement Scenarios


Azilsartan-Class AT1 Antagonist Synthesis

When synthesizing azilsartan (TAK‑536) or its derivatives, the oxadiazolone‑acetic acid building block CAS 64634‑30‑6 is the mandatory intermediate for constructing the 2'‑(5‑oxo‑4,5‑dihydro‑1,2,4‑oxadiazol‑3‑yl)biphenyl pharmacophore [1]. The patent literature (WO‑2012139535‑A1) explicitly specifies the 5‑oxo‑4,5‑dihydro‑1,2,4‑oxadiazol‑3‑yl substitution pattern; substitution with regioisomeric 1,2,5‑oxadiazolone or non‑carbonylated 1,2,4‑oxadiazole analogs would produce compounds lacking AT1 receptor antagonism, as the oxadiazolone ring serves as the critical tetrazole bioisostere that engages the receptor's carboxylate‑binding pocket [2]. Procurement of CAS 64634‑30‑6 at ≥95% purity meets the intermediate specifications required for subsequent Suzuki coupling with biphenyl boronic acids and elaboration to the final API.

XO Inhibitor Design Targeting Arg880/Thr1010

Research groups designing non‑purine xanthine oxidase (XO) inhibitors should procure CAS 64634‑30‑6 as the core building block for constructing 5/6‑substituted indole‑3‑carbonitrile hybrids, as demonstrated by Gao et al. (2020) [1]. The oxadiazolone carbonyl and NH groups form essential hydrogen bonds with Arg880 and Thr1010 in the XO active site, and compounds elaborated from this scaffold achieved IC50 values as low as 0.087 µM, representing a 14‑ to 85‑fold potency improvement over the clinical benchmark allopurinol/oxypurinol [1][2]. Non‑carbonylated 1,2,4‑oxadiazole‑acetic acid analogs cannot form the carbonyl‑mediated interaction with Arg880, making CAS 64634‑30‑6 the only viable procurement choice for this mechanism‑based design strategy.

Carboxylic Acid Bioisostere Profiling

The 5‑oxo‑4,5‑dihydro‑1,2,4‑oxadiazole ring is a documented carboxylate and tetrazole bioisostere, and the target compound's acetic acid side chain provides a direct comparison point for evaluating how oxadiazolone incorporation shifts pKa, logD, and solubility relative to simple carboxylic acids or tetrazoles [1][2]. With a predicted pKa of ~3.98, CAS 64634‑30‑6 occupies a distinct ionization space between the fully aromatic 1,2,4‑oxadiazole‑3‑acetic acid (pKa 3.48) and the 1,2,5‑hydroxy‑oxadiazole analog (pKa 2.8), enabling systematic structure‑property relationship studies across the oxadiazole bioisostere landscape . Procurement of all three analogs allows head‑to‑head SPR comparisons that are pharmacologically meaningful for lead optimization.

Scalable Oxadiazolone Intermediate Synthesis

The demonstrated 90% synthetic yield for the analogous 2‑(5‑oxo‑4,5‑dihydro‑1,2,4‑oxadiazol‑3‑yl)benzoic acid via CDI‑mediated thermal heterocyclization [1] establishes that the 1,2,4‑oxadiazolone core is amenable to efficient scale‑up. Process chemistry groups aiming to develop scalable routes to oxadiazolone‑containing APIs should procure CAS 64634‑30‑6 as a benchmark building block for reaction optimization studies (amide coupling, esterification, heterocycle annulation), as its synthetic tractability is supported by literature precedent and high‑yielding protocols that are transferable to the acetic acid derivative [1][2].

Application
Selection Property
Validation Focus
AT1 antagonist pharmacophore synthesis
5-Oxo-1,2,4-oxadiazole-3-acetic acid core
AT1 receptor binding assay
Non-purine XO inhibitor lead development
Carbonyl/NH H-bond donor/acceptor
XO inhibition assay (Arg880/Thr1010)
Oxadiazolone bioisostere SPR profiling
pKa and ionization profile
pH-dependent logD and solubility
Scalable heterocyclic process R&D
Synthetic tractability (CDI method)
Reaction yield and scale-up reproducibility
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